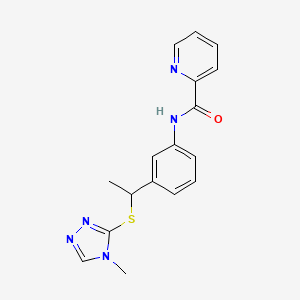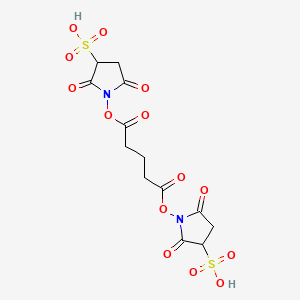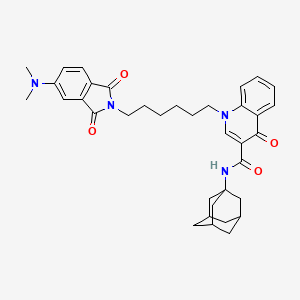![molecular formula C30H59NO15 B11932335 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by a long chain of ethoxy groups terminated with a propanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves a multi-step process:
Initial Formation of Ethoxy Chain: The synthesis begins with the formation of the ethoxy chain through a series of etherification reactions. Each step involves the reaction of an alcohol with an ethylene oxide under basic conditions to extend the chain.
Introduction of the Propanoic Acid Group: The terminal ethoxy group is then converted to a propanoic acid group through a series of oxidation and carboxylation reactions.
Protection and Deprotection Steps: The 2-methylpropan-2-yl group is introduced as a protecting group for the amino functionality, which is later deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial to manage the complexity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal propanoic acid group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ethoxy chain, potentially breaking ether bonds and reducing the chain length.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Shorter ethoxy chains, alcohols.
Substitution: Functionalized ethoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s extensive ethoxy chain makes it a valuable building block in organic synthesis, particularly in the design of polymers and surfactants.
Biology
In biological research, the compound can be used as a linker or spacer in the synthesis of complex biomolecules, facilitating the study of protein-ligand interactions.
Medicine
The compound’s unique structure allows for its use in drug delivery systems, where the ethoxy chain can enhance solubility and bioavailability of therapeutic agents.
Industry
In industrial applications, the compound can be used as a surfactant or emulsifier, improving the stability and performance of various formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets via its ethoxy chain and terminal functional groups. The ethoxy chain can engage in hydrogen bonding and van der Waals interactions, while the propanoic acid group can participate in ionic interactions. These interactions facilitate the compound’s role as a linker, spacer, or solubilizing agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol: Similar in having ethoxy chains but lacks the terminal propanoic acid group.
Polypropylene glycol: Similar structure but with propylene oxide units instead of ethylene oxide.
Ethylenediaminetetraacetic acid (EDTA): Contains multiple ethoxy groups but with a different core structure.
Propiedades
Fórmula molecular |
C30H59NO15 |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H59NO15/c1-30(2,3)46-29(34)31-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-28(32)33/h4-27H2,1-3H3,(H,31,34)(H,32,33) |
Clave InChI |
NCGXALBHNZPORF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)


![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)



![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)

![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

